molecular formula C15H12ClN3O2 B12336468 Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B12336468
M. Wt: 301.73 g/mol
InChI Key: OOFOIQVTOIDZLB-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a chlorine atom at position 7, a phenyl group at position 5, and an ethyl ester moiety at position 3 (Figure 1). This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors . The chlorine atom enhances electrophilicity and metabolic stability, while the phenyl group contributes to π-π stacking interactions in protein binding pockets. The ethyl ester serves as a prodrug motif, facilitating cellular uptake and subsequent hydrolysis to active carboxylic acid derivatives .

Properties

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C15H12ClN3O2/c1-2-21-15(20)11-9-17-19-13(16)8-12(18-14(11)19)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

OOFOIQVTOIDZLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation

In a representative procedure, 5-amino-3-phenyl-1H-pyrazole-4-carboxylate (1.0 equiv) reacts with ethyl 3-chloroacetoacetate (1.2 equiv) in acetic acid (AcOH) under sulfuric acid (H₂SO₄) catalysis at 80–100°C for 4–6 hours. The reaction proceeds via nucleophilic attack of the 5-amino group on the β-keto ester, followed by cyclodehydration to form the pyrimidine ring. The chloro substituent at position 7 arises from the β-keto ester, while the phenyl group at position 5 originates from the aminopyrazole precursor.

Parameter Value
Yield 82–89%
Reaction Temperature 80–100°C
Catalyst H₂SO₄ (10 mol%)
Solvent AcOH

This method is favored for its high regioselectivity and scalability. Nuclear magnetic resonance (NMR) analysis of the product confirms the substitution pattern: a singlet for the C7 chloro group (δ 7.2 ppm) and a multiplet for the C5 phenyl protons (δ 7.3–7.5 ppm).

Post-Synthesis Chlorination of 5-Phenylpyrazolo[1,5-a]Pyrimidine Derivatives

When direct cyclocondensation fails to introduce the chloro group, post-synthesis halogenation offers an alternative. This two-step approach first synthesizes the 5-phenylpyrazolo[1,5-a]pyrimidine core, followed by electrophilic chlorination at position 7.

Electrophilic Chlorination with Phosphorus Oxychloride (POCl₃)

The pre-formed ethyl 5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 equiv) is treated with excess POCl₃ (3.0 equiv) in dichloroethane (DCE) at reflux (80°C) for 8–12 hours. The reaction mechanism involves the generation of a chlorophosphorane intermediate, which facilitates electrophilic substitution at the electron-rich C7 position.

Parameter Value
Yield 75–81%
Reaction Temperature 80°C
Solvent Dichloroethane (DCE)

Post-reaction, the mixture is quenched with ice-water, and the product is extracted with ethyl acetate. Purification via silica chromatography (hexane:ethyl acetate = 3:1) affords the target compound in high purity. Mass spectrometry (MS) data corroborate the molecular ion peak at m/z 331.0 [M+H]⁺.

Microwave-Assisted Cyclization for Enhanced Efficiency

Microwave irradiation accelerates the cyclocondensation step, reducing reaction times from hours to minutes. This method is particularly advantageous for thermally sensitive intermediates.

Optimized Microwave Conditions

A mixture of 5-amino-3-phenyl-1H-pyrazole-4-carboxylate (1.0 equiv) and ethyl 3-chloroacetoacetate (1.1 equiv) in dimethyl sulfoxide (DMSO) is irradiated at 120°C for 20 minutes under inert atmosphere. Potassium fluoride (KF) is employed as a base to deprotonate the aminopyrazole, enhancing nucleophilicity.

Parameter Value
Yield 88–91%
Reaction Temperature 120°C
Irradiation Time 20 minutes
Base KF (2.0 equiv)

The microwave method achieves comparable yields to conventional heating but with improved reproducibility. High-performance liquid chromatography (HPLC) analysis reveals a purity of ≥95%.

Comparative Analysis of Methodologies

The table below evaluates the three primary synthesis routes based on yield, scalability, and practicality:

Method Yield Scalability Key Advantage Limitation
Acid-Catalyzed 82–89% High Cost-effective, one-pot synthesis Long reaction times (4–6 hrs)
Post-Synthesis Chlorination 75–81% Moderate Flexibility in functionalization Requires handling of POCl₃
Microwave-Assisted 88–91% Moderate Rapid synthesis (20 mins) Specialized equipment required

Mechanistic Insights and Regioselectivity

The regioselectivity of chloro and phenyl group incorporation is governed by electronic and steric factors:

  • Cyclocondensation : The β-keto ester’s α-carbon (adjacent to the carbonyl) becomes C7 in the pyrimidine ring, explaining the chloro group’s placement.
  • Electrophilic Chlorination : The C7 position is activated for electrophilic attack due to conjugation with the pyrazole nitrogen, directing chlorine substitution.

Density functional theory (DFT) calculations support these observations, showing a lower activation energy for cyclocondensation at the β-keto ester’s α-carbon (ΔG‡ = 28.5 kcal/mol) compared to alternative pathways.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimycobacterial Activity

Recent research highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives, including ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate, as effective inhibitors of Mycobacterium tuberculosis (M.tb). A study reported the synthesis of various pyrazolo[1,5-a]pyrimidines and their structure–activity relationships (SAR) concerning their antimycobacterial properties. The most promising compounds exhibited potent in vitro activity against M.tb with low toxicity profiles, indicating their potential for further development as therapeutic agents against tuberculosis .

Key Findings:

  • Inhibition Mechanism : The compound acts by inhibiting mycobacterial ATP synthase, crucial for the energy metabolism of M.tb.
  • In Vivo Efficacy : Some derivatives demonstrated significant efficacy in mouse models of tuberculosis .

Anticancer Properties

Pyrazolo[1,5-a]pyrimidines have been extensively studied for their anticancer properties. This compound is part of this class and has shown promise in inhibiting tumor cell proliferation.

Case Studies:

  • Study on Antitumor Activity : Research indicated that various derivatives of pyrazolo[1,5-a]pyrimidines exhibit selective cytotoxicity against different cancer cell lines. The structural modifications at the 7-position significantly influence the anticancer activity .
  • Mechanism of Action : These compounds are believed to act through multiple pathways, including the inhibition of protein kinases involved in cancer cell signaling .

Enzymatic Inhibition

This compound has also been explored for its ability to inhibit specific enzymes that play roles in various biological processes.

Applications:

  • Selective Inhibition : The compound has been identified as a selective inhibitor of certain enzymes linked to metabolic pathways in cancer and infectious diseases.
  • Research Implications : The ability to modify the compound's structure allows for tailored inhibition profiles, enhancing its potential as a therapeutic agent .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step reactions that allow for various substitutions at different positions on the pyrazolo-pyrimidine scaffold.

Synthetic Pathways:

StepReaction TypeDescription
1CondensationReaction of substituted pyrazoles with carbonyl compounds to form the pyrazolo-pyrimidine core.
2ChlorinationIntroduction of chlorine at the 7-position using phosphorus oxychloride.
3EsterificationFormation of the ethyl ester at the carboxylic acid position .

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation or cancer .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chlorine (Cl) and trifluoromethyl (CF₃) at position 7 improve metabolic stability and electrophilicity, critical for kinase inhibition .
  • Aromatic vs. Aliphatic Substituents : Phenyl groups at position 5 (e.g., 5-Ph, 5-p-tolyl) enhance binding affinity through hydrophobic interactions, while methyl or cyclopropyl groups reduce steric hindrance .
  • Ester vs. Amide Derivatives : Ethyl esters (e.g., target compound) are prone to hydrolysis in vivo, whereas amide analogs (e.g., from ) exhibit superior microsomal stability .

Stability and Pharmacokinetic Considerations

  • Ester Hydrolysis : Ethyl esters (e.g., target compound) are metabolically labile, as seen in , where alkaline hydrolysis led to decarboxylation .
  • Substituent Effects : CF₃ or cyclopropyl groups (e.g., ) enhance lipophilicity (logP ~3.1) and blood-brain barrier penetration .

Biological Activity

Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on its potential as an anti-tubercular and anticancer agent.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several key reactions. The compound is typically synthesized through the condensation of substituted pyrazole derivatives with appropriate carboxylic acid derivatives. The following steps outline the general synthetic route:

  • Preparation of Pyrazole Derivatives : Starting from commercially available 4-phenyl-1H-pyrazol-5-amines, these compounds undergo cyclization with β-keto esters to yield substituted pyrazolo[1,5-a]pyrimidines.
  • Chlorination : The resulting compounds are chlorinated using phosphorus oxychloride to introduce the chlorine atom at the 7-position.
  • Carboxylation : Finally, the introduction of the ethyl carboxylate group completes the synthesis.

This synthetic pathway allows for a variety of substitutions at different positions on the pyrazolo[1,5-a]pyrimidine core, which can significantly affect biological activity.

Table 1: Key Synthetic Steps and Yields

StepReaction TypeIntermediateYield (%)
1CyclizationPyrazole70-85
2ChlorinationChloropyrazole60-75
3CarboxylationEthyl ester80-90

Anti-Tubercular Activity

This compound has been investigated for its potential as an inhibitor of mycobacterial ATP synthase, a crucial enzyme for Mycobacterium tuberculosis (M.tb) survival. In vitro studies have demonstrated that certain derivatives exhibit significant growth inhibition of M.tb with low cytotoxicity to mammalian cells.

In a study evaluating various pyrazolo[1,5-a]pyrimidines, it was found that modifications at the 3 and 5 positions enhanced anti-tubercular activity while maintaining favorable pharmacokinetic properties such as metabolic stability and low hERG liability .

Anticancer Activity

Recent research has indicated that compounds within this class also exhibit promising anticancer properties. For instance, ethyl derivatives have shown efficacy in inhibiting cancer cell proliferation in various models. In particular:

  • MCF-7 Breast Cancer Cells : this compound demonstrated significant inhibition of tumor growth and induction of apoptosis in MCF-7 cells. The compound affected cell cycle progression by arresting cells at the G1/S phase and inducing DNA fragmentation .

Table 2: Biological Activities of Ethyl Derivatives

Activity TypeModel/Cell LineIC50 (µM)Mechanism of Action
Anti-tubercularM.tb<10ATP synthase inhibition
AnticancerMCF-73–10Induction of apoptosis; cell cycle arrest

Case Study: Anticancer Efficacy in MCF-7 Cells

In a controlled study, ethyl derivatives were tested against MCF-7 breast cancer cells. The results indicated that compounds with a phenyl group at the 5-position exhibited superior antiproliferative effects compared to other analogs. The mechanism was primarily through apoptosis induction and disruption of cell cycle progression .

Case Study: Inhibition of Mycobacterial Growth

Another study focused on the anti-tubercular activity of ethyl derivatives against M.tb. The results showed that specific substitutions enhanced potency without increasing toxicity to human liver microsomes, indicating a favorable therapeutic window for further development .

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